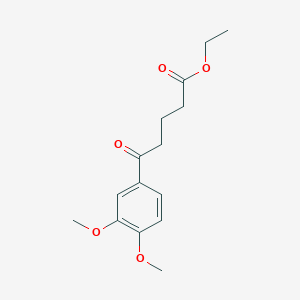

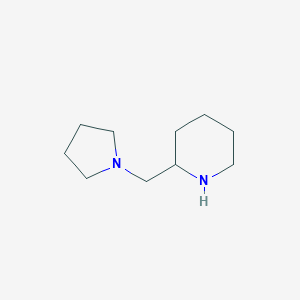

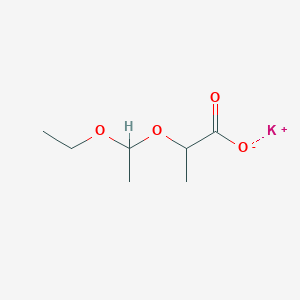

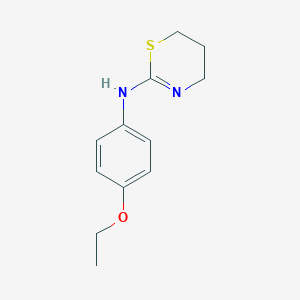

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazin derivatives involves multicomponent reactions that are characterized by their efficiency and the ability to form complex structures from simple precursors. For instance, compounds similar to "N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" have been synthesized through reactions involving isothiocyanates, amines, and other key intermediates, indicating the importance of selecting appropriate starting materials and reaction conditions to achieve the desired product (Kodama, Ori, & Nishio, 2005)[https://consensus.app/papers/thionation-n‐ω‐halogenoalkyl‐substituted-amides-kodama/1a92d7fa71755ee4ad19aba140c1503f/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of thiazin derivatives is often elucidated using techniques like NMR, IR, and X-ray crystallography. These methods provide insights into the atomic arrangement, confirming features like the thiazin ring's conformation and the positions of substituents, which are crucial for understanding the compound's reactivity and interactions (Li, Yin, Han, Wang, & Wang, 2008)[https://consensus.app/papers/354fluorophenyl134thiadiazol2yl24methoxyphenyl13thiazolidin4one-yin/71faaba816ce5ec795b3407afbae2209/?utm_source=chatgpt].

Chemical Reactions and Properties

Thiazin compounds participate in various chemical reactions, including nucleophilic substitution, cyclization, and hydrogen bonding, which can significantly alter their chemical and physical properties. These reactions are influenced by the compound's molecular structure, particularly the presence of electron-withdrawing or electron-donating groups, which can affect reactivity and the types of products formed (Smith & Lynch, 2013)[https://consensus.app/papers/cocrystals-54bromophenyl134thiadiazol2amine-hydrogen-smith/9efaf43139945fa9be29057852040df9/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of "N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine," such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. The arrangement of atoms and the presence of specific functional groups can influence these properties, affecting the compound's behavior in different environments (Yakantham, Sreenivasulu, & Raju, 2019)[https://consensus.app/papers/design-synthesis-anticancer-evaluation-yakantham/e607fb7171ea57e4be69a7b1eb6fd276/?utm_source=chatgpt].

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 5,6-dihydro-4H-1,3-thiazin derivatives often involves the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides using Lawesson's reagent. This process yields moderate to good yields, highlighting the versatility of thiazin compounds in organic synthesis (Kodama, Ori, & Nishio, 2005).

Biological Activities

Antimicrobial Activity

Thiazin derivatives have been explored for their antimicrobial properties. For instance, 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one showed significant antimicrobial activity, demonstrating the potential of thiazin compounds as antimicrobial agents (Georgiadis, 1976).

Anti-inflammatory and Antiradical Activities

The synthesis of new 5,6-dihydro-1,3-thiazin-4-one derivatives revealed their high antiradical and anti-inflammatory activities. This suggests the potential of thiazin derivatives in developing new therapeutic agents (Kulakov et al., 2015).

Insecticidal Activity

Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate demonstrated moderate insecticidal activity against Aphis craccivora, offering insights into the use of thiazin compounds in pest control applications (Li, Tian, & Wang, 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.

Orientations Futures

This involves predicting or proposing future research directions. This could include suggesting potential applications of the compound, or proposing experiments to learn more about its properties.

Please consult with a qualified professional or refer to specific scientific literature for detailed analysis.

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-2-15-11-6-4-10(5-7-11)14-12-13-8-3-9-16-12/h4-7H,2-3,8-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTMGLXKZQVYEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NCCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368198 |

Source

|

| Record name | N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49729224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

CAS RN |

100253-53-0 |

Source

|

| Record name | N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.